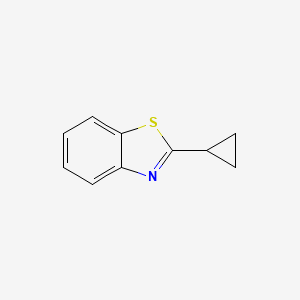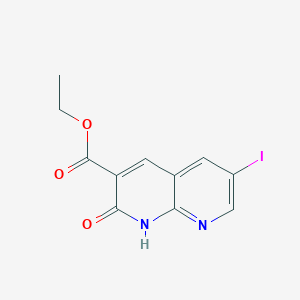
2-Cyclopropyl-1,3-benzothiazole
Descripción general
Descripción
2-Cyclopropyl-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a fused benzene and thiazole ring structure
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against the bcl-2 family of proteins . The BCL-2 family of proteins are key regulators of the mitochondrial apoptotic pathway .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the bcl-2 family of proteins . This inhibition disrupts the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis in the affected cells .
Biochemical Pathways
This pathway is regulated by the BCL-2 family of proteins, and disruption of this pathway can lead to a variety of diseases including degenerative and autoimmune disorders and cancer .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to benzothiazoles .
Result of Action
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of benzothiazole derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used .
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research and drug development.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to affect the mitochondrial apoptotic pathway by modulating the expression of BCL-2 family proteins . This modulation can lead to either the promotion or inhibition of apoptosis, depending on the specific cellular context. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, benzothiazole derivatives have been shown to inhibit BCL-2 family proteins, which play a critical role in regulating apoptosis . By binding to the BH3 binding groove of these proteins, this compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals, thereby influencing cell survival and death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that benzothiazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . Threshold effects have also been observed, where a certain dosage level is required to achieve a therapeutic response, beyond which the risk of adverse effects increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The cyclopropyl group in this compound can influence its metabolic stability and susceptibility to oxidative metabolism by cytochrome P450 enzymes . Additionally, benzothiazole derivatives have been shown to affect metabolic flux and metabolite levels by interacting with key metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding to plasma proteins can affect its distribution and bioavailability in the body . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, benzothiazole derivatives have been observed to localize in the mitochondria, where they can influence mitochondrial function and apoptosis . The precise localization of this compound within cells is essential for understanding its mechanism of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with cyclopropylcarbonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound-5-oxide.
Reduction: Formation of this compound-5-amine.
Substitution: Formation of various alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1,3-benzothiazole has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the manufacture of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
2-Cyclopropyl-1,3-benzothiazole is similar to other benzothiazole derivatives, such as 2-chlorobenzothiazole and 2-methylbenzothiazole. its unique cyclopropyl group imparts distinct chemical and biological properties that set it apart from these compounds. The cyclopropyl group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Propiedades
IUPAC Name |
2-cyclopropyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQIJGGKCQBNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)


![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)

![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)
![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)


![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1396506.png)


